Pentaamminechloroiridium(III) chloride
Description
Context of Iridium in Coordination Chemistry
Iridium, a member of the platinum-group metals, is a transition element known for its remarkable resistance to corrosion and its role in forming a diverse array of coordination compounds. wikipedia.org In coordination chemistry, iridium can exist in various oxidation states, from -3 to +9. mdpi.com However, the +3 oxidation state is one of the most stable and extensively studied. mdpi.comwikipedia.org Iridium(III) features a d⁶ electron configuration, which typically leads to the formation of kinetically inert, low-spin octahedral complexes. mdpi.comwikipedia.org These complexes are characterized by a coordination number of six, meaning the central iridium ion is bonded to six other atoms or molecules, known as ligands. mdpi.comnih.gov The stability and predictable geometry of Ir(III) complexes make them suitable for a wide range of studies and applications, from catalysis to materials science. wikipedia.orgresearchgate.net
Historical Development of Ammine-Iridium(III) Complexes
The study of ammine complexes, which contain ammonia (B1221849) (NH₃) as a ligand, was pivotal in the foundation of coordination chemistry. wikipedia.org Much of the early understanding of coordination compounds was derived from extensive studies of cobalt(III) and chromium(III) ammines. wikipedia.org These investigations, particularly by chemists Alfred Werner and Sophus Mads Jørgensen, helped to establish the concepts of coordination spheres and isomerism. wikipedia.org
Following the foundational work on cobalt and platinum complexes, the chemistry of other transition metals, including iridium, was explored. acs.orgresearchgate.net The development of ammine-iridium(III) complexes was part of this broader scientific inquiry. Researchers synthesized and characterized a variety of these compounds to understand the bonding, structure, and reactivity of iridium. nih.govacs.org The kinetic inertness of Ir(III) complexes, similar to Co(III), allowed for the isolation and study of different isomers, contributing to a deeper understanding of stereochemistry in octahedral complexes. mdpi.comwikipedia.org The synthesis of compounds like Pentaamminechloroiridium(III) chloride is a direct extension of this historical work, providing a classic example of a stable, octahedral Ir(III) ammine complex. researchgate.net
Nomenclature and Coordination Principles
The systematic naming and structural understanding of coordination compounds like this compound are governed by well-established conventions and theories.
IUPAC Naming Conventions for Iridium Ammine Complexes
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming coordination compounds. libretexts.orgwikipedia.orgiupac.org For the complex with the formula [IrCl(NH₃)₅]Cl₂, the name is constructed as follows:
Ligand Names and Order : The ligands within the coordination sphere (the part in brackets) are named first, in alphabetical order. The neutral ammonia ligand (NH₃) is called "ammine," and the anionic chlorine ligand (Cl⁻) is called "chloro." Alphabetically, "ammine" comes before "chloro." libretexts.orgwikipedia.org
Prefixes : Prefixes indicate the number of each type of ligand. Since there are five ammine ligands, the prefix "penta-" is used, giving "pentaammine." There is one chloro ligand, so no prefix is needed. wikipedia.org
Metal Name : The name of the central metal atom, iridium, follows the ligand names.
Counter-ion : The name of the ion outside the coordination sphere is given last. In this case, it is "chloride."
Combining these rules gives the systematic name: This compound . scribd.com
Werner's Theory and Application to Iridium(III) Complexes
Alfred Werner's theory, proposed in 1893, was the first to successfully explain the bonding and structure of coordination compounds. purechemistry.orgslideshare.net It introduced the concepts of primary and secondary valency.
Primary and Secondary Valency Concepts
Primary Valency : This corresponds to the oxidation state of the central metal ion. purechemistry.orgquora.com It represents the number of charges on the complex ion that must be satisfied by counter-ions. In this compound, [IrCl(NH₃)₅]Cl₂, the primary valency of iridium is +3. quora.com This is satisfied by the one coordinated chloride ion and the two chloride counter-ions. purechemistry.org Primary valencies are considered ionizable. quora.com
Secondary Valency : This corresponds to the coordination number of the central metal ion. purechemistry.orgquora.com It is the number of ligands directly bonded to the metal. These valencies are non-ionizable and are directed in space, which determines the geometry of the complex. purechemistry.orgquora.com
Determination of Coordination Number and Octahedral Geometry for Ir(III)
For this compound, the central Ir(III) ion is directly bonded to five ammonia molecules and one chloride ion. sigmaaldrich.comamericanelements.com Therefore, its secondary valency, or coordination number, is six. knowledgedoor.com
According to Werner's theory, a coordination number of six results in an octahedral geometry, where the six ligands are positioned at the vertices of an octahedron around the central metal ion. purechemistry.orglibretexts.org This arrangement minimizes repulsion between the ligands. The d⁶ configuration of Ir(III) strongly favors this highly stable, symmetrical octahedral arrangement. wikipedia.orgnih.gov Thus, Werner's theory accurately predicts that the [IrCl(NH₃)₅]²⁺ ion has an octahedral structure. libretexts.org
Data Table for this compound
| Property | Value |
| Chemical Formula | [Ir(NH₃)₅Cl]Cl₂ |
| Linear Formula | ClH₁₅IrN₅ · 2Cl |
| Molecular Weight | 383.73 g/mol |
| CAS Number | 15742-38-8 |
| Appearance | Powder |
| Melting Point | >300 °C |
| EC Number | 239-833-1 |
Data sourced from references sigmaaldrich.comlookchem.comalfachemic.comchemdict.com
Experimental Verification of Werner's Postulates for Analogous Complexes
Alfred Werner's theory, proposed in 1898, revolutionized the understanding of coordination compounds by introducing the concepts of primary and secondary valencies. unacademy.comcollegedunia.com Primary valency corresponds to the oxidation state of the central metal ion and is satisfied by ions, making it ionizable. byjus.com Secondary valency corresponds to the coordination number, is non-ionizable, and determines the spatial arrangement of the ligands around the metal center. collegedunia.comallen.in
Werner and his contemporaries performed experiments on a series of cobalt(III) ammine chloride complexes, which are analogous to this compound, to provide evidence for these postulates. The key experimental techniques were precipitation reactions and conductivity measurements. aakash.ac.in
By adding an excess of silver nitrate (B79036) (AgNO₃) solution to aqueous solutions of these complexes, the number of free, ionizable chloride ions (those acting as counter-ions and satisfying the primary valency) could be determined by precipitating them as silver chloride (AgCl). allen.in The number of moles of AgCl precipitated per mole of complex revealed how many chloride ions existed outside the central coordination sphere. aakash.ac.in
For instance, the complex CoCl₃·6NH₃ yielded three moles of AgCl precipitate, indicating that all three chloride ions were counter-ions and the six ammonia molecules were directly bonded to the cobalt ion. byjus.com This led to its formulation as [Co(NH₃)₆]Cl₃. In contrast, the complex CoCl₃·5NH₃ produced only two moles of AgCl, showing that two chlorides were counter-ions while one was part of the non-ionizable coordination sphere, leading to the formula [Co(NH₃)₅Cl]Cl₂. byjus.com This is directly analogous to the structure of this compound, [Ir(NH₃)₅Cl]Cl₂, which would be expected to produce two moles of AgCl precipitate.
Conductivity measurements of the complex solutions supported these findings. The molar conductivity of a solution is related to the number of ions it contains. Complexes that dissociated into more ions in solution showed higher molar conductivity. The results from these measurements correlated perfectly with the formulations proposed by Werner based on the precipitation data.
Table 2: Experimental Evidence for Werner's Theory using Analogous Cobalt(III) Complexes
| Original Formula | Moles of AgCl Precipitated | Molar Conductivity | Modern Formulation | Primary Valency (Oxidation State) | Secondary Valency (Coordination No.) |
|---|---|---|---|---|---|
| CoCl₃·6NH₃ | 3 | High (1:3 Electrolyte) | [Co(NH₃)₆]Cl₃ | 3 | 6 |
| CoCl₃·5NH₃ | 2 | Medium (1:2 Electrolyte) | [Co(NH₃)₅Cl]Cl₂ | 3 | 6 |
| CoCl₃·4NH₃ | 1 | Low (1:1 Electrolyte) | [Co(NH₃)₄Cl₂]Cl | 3 | 6 |
These foundational experiments provided irrefutable evidence for Werner's revolutionary ideas of a primary, ionizable valence outside a secondary, non-ionizable coordination sphere, establishing the structural basis for modern coordination chemistry. aakash.ac.in
Structure
2D Structure
Properties
IUPAC Name |
azane;trichloroiridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGMZANLQHDDSH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.Cl[Ir](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H15IrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15742-38-8 | |
| Record name | Pentaamminechloroiridium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparative Routes for Pentaamminechloroiridium Iii Chloride
Preparation from Iridium(III) Chloride Precursors
The most common and direct method for the synthesis of pentaamminechloroiridium(III) chloride involves the use of an iridium(III) chloride precursor. This process typically involves the reaction of a hydrated form of iridium(III) chloride with ammonia (B1221849).
Reaction of Iridium(III) Chloride with Ammonia
The synthesis of this compound from iridium(III) chloride and ammonia is a well-established procedure. A detailed method is described in Inorganic Syntheses. The reaction involves heating a mixture of ammonium (B1175870) chloride and a large excess of aqueous ammonia with hydrated iridium(III) chloride. The initial iridium salt is often ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆], which is reduced in situ.
(NH₄)₂[IrCl₆] + 5NH₃ → [Ir(NH₃)₅Cl]Cl₂ + 2NH₄Cl
In a typical laboratory-scale preparation, ammonium hexachloroiridate(IV) is heated with a concentrated aqueous solution of ammonia in a sealed tube or an autoclave. The use of a sealed reaction vessel is necessary to prevent the loss of volatile ammonia and to allow the reaction to proceed at a temperature above the normal boiling point of the ammonia solution.
Role of Reaction Conditions (e.g., pressure, concentration)
The conditions under which the reaction of iridium(III) chloride and ammonia is carried out play a critical role in the successful synthesis of the desired pentaamminechloro complex. Key parameters include:
Pressure: The reaction is typically conducted under elevated pressure, which is generated by heating the aqueous ammonia solution in a sealed vessel. This increased pressure helps to maintain a high concentration of ammonia in the reaction mixture, facilitating the coordination of the ammine ligands to the iridium center.
Concentration: A high concentration of ammonia is essential to drive the reaction towards the formation of the pentaammine complex and to prevent the formation of species with fewer ammine ligands. The use of a large excess of concentrated aqueous ammonia is a common practice. The concentration of the iridium precursor also influences the reaction rate and the purity of the product.
| Reaction Parameter | Typical Condition | Rationale |
| Temperature | 100-140 °C | To increase the reaction rate and promote the formation of the thermodynamically stable product. |
| Pressure | Autogenously generated in a sealed vessel | To maintain a high concentration of ammonia and facilitate the reaction. |
| Ammonia Concentration | Concentrated aqueous solution (large excess) | To favor the formation of the pentaammine complex and minimize side products. |
| Reaction Time | Several hours | To ensure the complete conversion of the starting material. |
Analogous Preparative Methodologies from Related Ammine Complexes
While the direct reaction from iridium(III) chloride is the most common route, this compound can also be prepared from other iridium ammine complexes. For instance, it is possible to synthesize [Ir(NH₃)₅Cl]Cl₂ from hexammineiridium(III) salts, such as [Ir(NH₃)₆]Cl₃. This transformation involves the substitution of one ammine ligand with a chloride ion. This can be achieved by heating the hexammine complex in a solution containing a high concentration of chloride ions, typically from hydrochloric acid.
The synthesis of related rhodium(III) chloroamines provides further insight into analogous preparative methodologies. For example, the preparation of [Rh(NH₃)₅Cl]Cl₂ from RhCl₃·xH₂O involves the use of an ammonia buffer and a catalyst, such as a hydrazinium (B103819) salt. mdpi.com This suggests that similar catalytic approaches could be applicable to the synthesis of the iridium analogue.
Exploration of Purity Control in Synthesis
Ensuring the purity of the final product is a critical aspect of the synthesis of this compound. The primary methods for purification involve recrystallization and washing.
After the initial synthesis, the crude product is typically contaminated with unreacted starting materials and byproducts. A common purification procedure involves washing the product with cold water to remove soluble impurities, followed by washing with a solvent in which the desired complex has low solubility, such as ethanol (B145695) or acetone, to remove any remaining organic impurities.
Recrystallization is a powerful technique for obtaining high-purity crystalline solids. The choice of a suitable solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high dissolving capacity at an elevated temperature. For this compound, dilute hydrochloric acid is often used as a recrystallization solvent. The crude product is dissolved in a minimum amount of hot, dilute HCl, and the solution is then allowed to cool slowly. The pure complex crystallizes out, leaving the more soluble impurities in the mother liquor.
Structural Elucidation and Advanced Characterization of Pentaamminechloroiridium Iii Chloride
Crystallographic Analysis
Crystallographic studies are paramount for determining the precise three-dimensional arrangement of atoms in a solid-state material. For pentaamminechloroiridium(III) chloride, X-ray diffraction has provided definitive data on the structure of the cationic complex, the nature of intermolecular interactions, and its relationship to analogous compounds.
X-ray Diffraction Studies of the Cationic Complex, [Ir(NH₃)₅Cl]²⁺
Single-crystal X-ray diffraction analysis of salts containing the pentaamminechloroiridium(III) cation, such as [Ir(NH₃)₅Cl]₂[IrCl₆]Cl₂, reveals the detailed geometry of the [Ir(NH₃)₅Cl]²⁺ complex. researchgate.net The iridium(III) center adopts a nearly perfect octahedral coordination geometry. It is bonded to five ammine (NH₃) ligands and one chloride (Cl⁻) ligand. ias.ac.in The ammine ligands occupy five of the six coordination sites, with four arranged in an equatorial plane and one in an axial position. The chloride ligand occupies the remaining axial position, trans to one of the ammine ligands.
Detailed structural analyses have determined precise bond lengths and angles. In the structure of [Ir(NH₃)₅Cl]₂[IrCl₆]Cl₂, the key Ir-Cl bond distance within the cation is reported to be 2.371 Å. researchgate.net The Ir-N bond distances are consistent with those observed in other iridium(III) ammine complexes. This octahedral arrangement is characteristic of low-spin d⁶ metal ions like Ir(III), which are stabilized by a strong ligand field.
Interactive Data Table: Selected Crystallographic Data for [Ir(NH₃)₅Cl]²⁺ Cation Note: Data is derived from related complex salts.
| Parameter | Value | Significance |
|---|---|---|
| Coordination Geometry | Octahedral | Defines the spatial arrangement of ligands around the central Ir(III) ion. |
| Ir-Cl Bond Length | 2.371 Å | Represents the distance between the iridium center and the coordinated chloride ligand. researchgate.net |
| Symmetry | The cation often possesses mirror symmetry (m) in the crystal lattice. ias.ac.in | Indicates the symmetry elements present within the complex in its crystalline form. |
Analysis of Hydrogen Bonding Networks in Crystal Structures
The crystal packing of [Ir(NH₃)₅Cl]Cl₂ and its related salts is significantly influenced by an extensive network of hydrogen bonds. ias.ac.in The hydrogen atoms of the coordinated ammine ligands act as hydrogen bond donors, while the counter-anions (chloride ions) and, in some cases, the coordinated chloride ligand of a neighboring complex, act as acceptors.
Isostructural Comparisons with Analogous Metal Ammine Complexes (e.g., Ruthenium, Rhodium)
This compound is part of a series of isostructural compounds with the general formula [M(NH₃)₅Cl]Cl₂, where M can be other group 9 metals like cobalt(III) and rhodium(III), as well as adjacent transition metals such as ruthenium(III). researchgate.net The term "isostructural" implies that these compounds share the same crystal structure and space group, with only minor variations in unit cell parameters and bond lengths due to the different sizes and electronic properties of the central metal ions.
Studies on the binary complex salts [M(NH₃)₅Cl]₂[IrCl₆]Cl₂ (where M = Co, Rh, Ir) have confirmed that these phases are isostructural. researchgate.net Comparing the M-Cl bond lengths within this series provides insight into the effect of the metal center. As one descends the group from cobalt to iridium, the M-Cl bond length increases, which is consistent with the increasing ionic radius of the metal ion.
Interactive Data Table: Comparison of M-Cl Bond Lengths in Isostructural Complexes Data from the [M(NH₃)₅Cl]₂[IrCl₆]Cl₂ series. researchgate.net
| Metal (M) | Complex Cation | M-Cl Bond Length (Å) |
|---|---|---|
| Cobalt (Co) | [Co(NH₃)₅Cl]²⁺ | 2.286 |
| Rhodium (Rh) | [Rh(NH₃)₅Cl]²⁺ | 2.356 |
| Iridium (Ir) | [Ir(NH₃)₅Cl]²⁺ | 2.371 |
Spectroscopic Characterization Techniques
Spectroscopy provides complementary information to crystallography by probing the electronic structure and vibrational modes of the molecule. NMR and IR spectroscopy are standard techniques used to confirm the identity and purity of this compound and to understand the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy for iridium complexes can be challenging. The two stable isotopes of iridium, ¹⁹¹Ir and ¹⁹³Ir, are both quadrupolar, which can lead to significant broadening of signals for nuclei bonded directly to them. Furthermore, the protons of the ammine ligands are subject to exchange with deuterated solvents and coupling to the quadrupolar ¹⁴N nucleus, which also contributes to signal broadening.
For the diamagnetic d⁶ [Ir(NH₃)₅Cl]²⁺ complex, a ¹H NMR spectrum would be expected to show resonances for the ammine protons. Due to the symmetry of the complex, two distinct proton environments are present: the ammine ligand trans to the chloride and the four equivalent ammine ligands in the cis positions. These would likely appear as broad, overlapping signals in the spectrum. However, specific and well-resolved ¹H or ¹⁵N NMR spectral data for this compound are not commonly reported in the literature, likely due to the aforementioned technical challenges.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of [Ir(NH₃)₅Cl]Cl₂ is characterized by distinct absorption bands corresponding to the vibrations of the ammine ligands and the iridium-ligand bonds. The assignments of these bands are often made by comparison with the well-studied spectra of isostructural complexes, such as [Co(NH₃)₅Cl]Cl₂. researchgate.netchegg.com
The key vibrational modes observed include:
N-H Stretching (ν(N-H)): Strong absorptions typically appear in the region of 3100-3300 cm⁻¹.
NH₃ Asymmetric and Symmetric Deformation (δ(NH₃)): These bands are found around 1600 cm⁻¹ (asymmetric) and 1300 cm⁻¹ (symmetric).
NH₃ Rocking (ρ(NH₃)): A characteristic band for coordinated ammonia (B1221849) appears in the 830-850 cm⁻¹ region. researchgate.net
Ir-N Stretching (ν(Ir-N)): These vibrations occur in the far-IR region, typically below 500 cm⁻¹.
Ir-Cl Stretching (ν(Ir-Cl)): The stretching vibration for the iridium-chlorine bond is also found in the far-IR region, generally below 400 cm⁻¹. rsc.org
Interactive Data Table: Characteristic IR Absorption Bands for [Ir(NH₃)₅Cl]²⁺ Frequencies are approximate and based on data from analogous complexes. researchgate.netchegg.comrsc.org
| Frequency Range (cm⁻¹) | Vibrational Assignment | Description of Motion |
|---|---|---|
| 3100 - 3300 | ν(N-H) | Stretching of the nitrogen-hydrogen bonds in the ammine ligands. |
| ~1600 | δₐₛ(NH₃) | Asymmetric deformation (scissoring) of the H-N-H angle. |
| ~1300 | δₛ(NH₃) | Symmetric deformation (umbrella mode) of the H-N-H angles. |
| 830 - 850 | ρ(NH₃) | Rocking motion of the entire NH₃ ligand relative to the Ir-N bond. |
| < 500 | ν(Ir-N) | Stretching of the iridium-nitrogen bonds. |
| < 400 | ν(Ir-Cl) | Stretching of the iridium-chlorine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of transition metal complexes like this compound. The absorption of UV or visible light promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal center and its ligands (charge-transfer transitions).
For d⁶ metal ions such as Iridium(III) in an octahedral or pseudo-octahedral environment, the electronic ground state is ¹A₁g. The electronic absorption spectrum is expected to be characterized by both spin-allowed and spin-forbidden d-d transitions, as well as more intense charge-transfer bands. The spin-allowed transitions arise from the excitation of an electron from the t₂g set of orbitals to the eg set.
In analogous d⁶ complexes, such as those of cobalt(III), two main d-d transition bands are typically observed. For instance, the spectrum of Pentaamminechlorocobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, displays absorption maxima (λ_max) around 532 nm and 364 nm. These are generally assigned to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions, respectively.
Due to the significantly larger ligand field splitting parameter (Δo) for a third-row transition metal like iridium compared to a first-row metal like cobalt, the d-d transitions for [IrCl(NH₃)₅]Cl₂ are expected to occur at higher energies (shorter wavelengths). The electronic spectrum of an iridium(III) complex is often dominated by intense ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which can obscure the weaker d-d transitions. researchgate.netacs.orgresearchgate.net For iridium(III) chloride, absorbance peaks have been noted at 324 nm and 386 nm, which are likely attributable to charge transfer transitions. researchgate.net
The expected electronic transitions for this compound are summarized in the table below, based on theoretical principles and comparison with analogous complexes.
| Transition Type | Description | Expected Wavelength Region | Relative Intensity (ε) |
|---|---|---|---|
| d-d Transition (¹A₁g → ¹T₁g) | Spin-allowed transition between d-orbitals. | Visible (Blue/Violet region) | Low to Medium |
| d-d Transition (¹A₁g → ¹T₂g) | Spin-allowed transition between d-orbitals. | Near UV / Violet | Medium |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from Cl⁻ or NH₃ ligands to Ir(III) center. | UV | High (ε > 1000 L·mol⁻¹·cm⁻¹) |
| Metal-to-Ligand Charge Transfer (MLCT) | Electron transfer from Ir(III) center to ligand orbitals (less likely with simple ammine and chloro ligands). | UV | High (ε > 1000 L·mol⁻¹·cm⁻¹) |
Raman Spectroscopy
The key vibrational modes for this complex include:
Ir-Cl Stretching (ν(Ir-Cl)) : A strong, sharp band characteristic of the iridium-chlorine bond.
Ir-NH₃ Stretching (ν(Ir-N)) : Vibrations associated with the stretching of the five iridium-nitrogen bonds.
NH₃ Deformation Modes (δ(NH₃)) : These include symmetric and asymmetric bending (or deformation) of the ammine ligands.
NH₃ Rocking Modes (ρ_r(NH₃)) : These vibrations involve the rocking motion of the entire NH₃ ligand relative to the iridium center.
Skeletal Bending Modes (δ(N-Ir-N), δ(N-Ir-Cl)) : These correspond to the bending and deformation of the coordination sphere.
The table below presents the expected Raman active vibrational modes and their approximate frequency ranges for this compound, based on data from analogous compounds. rsc.orgresearchgate.net
| Vibrational Mode | Assignment | Approximate Frequency (cm⁻¹) |
|---|---|---|
| ν(N-H) | N-H Symmetric & Asymmetric Stretching | 3100 - 3300 |
| δ_d(NH₃) | NH₃ Degenerate Deformation | ~1600 |
| δ_s(NH₃) | NH₃ Symmetric Deformation | ~1300 |
| ρ_r(NH₃) | NH₃ Rocking | ~800 |
| ν(Ir-N) | Iridium-Nitrogen Stretching | 400 - 480 |
| ν(Ir-Cl) | Iridium-Chlorine Stretching | 250 - 300 |
| δ(N-Ir-N), δ(N-Ir-Cl) | Skeletal Bending Modes | 150 - 290 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and elucidation of the elemental composition of a compound. For ionic compounds like this compound, Electrospray Ionization (ESI) is the most suitable technique (ESI-MS). rsc.org ESI allows for the gentle transfer of pre-existing ions from solution into the gas phase for analysis with minimal fragmentation.
When a solution of [IrCl(NH₃)₅]Cl₂ is analyzed by positive-ion ESI-MS, the primary species expected in the spectrum is the intact complex cation, [Ir(NH₃)₅Cl]²⁺. Due to the presence of two stable isotopes of iridium (¹⁹¹Ir and ¹⁹³Ir) and two of chlorine (³⁵Cl and ³⁷Cl), the signal for this cation will appear as a characteristic isotopic pattern.
The theoretical molecular weight of the complete compound is approximately 383.73 g/mol . sigmaaldrich.com The mass of the dication [Ir(NH₃)₅Cl]²⁺ can be calculated, and its m/z value would be half of its mass. The most abundant peak would correspond to the isotopologue containing the most abundant isotopes, ¹⁹³Ir and ³⁵Cl.
Under certain instrumental conditions (e.g., higher cone voltage), fragmentation of the parent ion may occur. Common fragmentation pathways for such complexes involve the loss of neutral ligands, such as ammonia (NH₃).
The table below summarizes the key mass spectrometric data for the [Ir(NH₃)₅Cl]²⁺ cation.
| Ion | Formula | Charge (z) | Calculated Monoisotopic Mass (Da) | Calculated m/z | Expected Observation |
|---|---|---|---|---|---|
| Parent Cation | [¹⁹³Ir(¹⁴NH₃)₅³⁵Cl]²⁺ | +2 | 313.11 | 156.56 | Base peak in the isotopic cluster. |
| Isotopologue | [¹⁹¹Ir(¹⁴NH₃)₅³⁵Cl]²⁺ | +2 | 311.11 | 155.56 | Part of the characteristic isotopic pattern. |
| Isotopologue | [¹⁹³Ir(¹⁴NH₃)₅³⁷Cl]²⁺ | +2 | 315.11 | 157.56 | Part of the characteristic isotopic pattern. |
| Fragment Ion | [Ir(NH₃)₄Cl]²⁺ | +2 | - | - | Possible fragment from loss of one NH₃ ligand. |
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Elemental Composition
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for determining the elemental composition of a sample. sigmaaldrich.com The sample is introduced into a high-temperature argon plasma, which atomizes and excites the elements present. Each element emits light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of that element in the sample.
For this compound, ICP-OES can be used to quantify the mass percentage of iridium and total chlorine. Nitrogen and hydrogen are typically determined by combustion analysis. This analysis is crucial for verifying the purity and stoichiometry of the synthesized compound. The sample must first be digested in an appropriate acid, such as aqua regia, to bring the elements into a solution compatible with the ICP-OES instrument.
The following table compares the theoretical elemental composition with typical expected experimental values from ICP-OES and other elemental analysis techniques.
| Element | Symbol | Theoretical Mass % | Expected Experimental Mass % | Analytical Technique |
|---|---|---|---|---|
| Iridium | Ir | 50.09% | ~49.6% - 50.1% | ICP-OES |
| Chlorine | Cl | 27.72% | ~27.5% - 28.0% | ICP-OES / Titration |
| Nitrogen | N | 18.26% | ~18.0% - 18.5% | Combustion Analysis |
| Hydrogen | H | 3.94% | ~3.8% - 4.1% | Combustion Analysis |
Theoretical Frameworks and Electronic Structure of Pentaamminechloroiridium Iii Chloride
Crystal Field Theory (CFT) Applications
Crystal Field Theory treats the ligands as negative point charges that interact with the d-orbitals of the central metal ion. embibe.comamazonaws.com This electrostatic interaction removes the degeneracy of the d-orbitals, leading to a splitting pattern that is characteristic of the complex's geometry. libretexts.orgyoutube.com
The cation [Ir(NH₃)₅Cl]²⁺ possesses a pseudo-octahedral geometry, with the iridium(III) ion at the center surrounded by five ammonia (B1221849) molecules and one chloride ion. In a perfect octahedral field, the six ligands would cause the five d-orbitals of the Ir³⁺ ion to split into two distinct energy levels: a lower-energy triplet designated as t₂g (composed of the dxy, dxz, and dyz orbitals) and a higher-energy doublet designated as eg (composed of the dx²-y² and dz² orbitals). libretexts.orgpurdue.edu
The t₂g orbitals are stabilized (lower in energy) because their lobes are directed between the approaching ligands, resulting in less electrostatic repulsion. libretexts.org Conversely, the eg orbitals are destabilized (higher in energy) because their lobes point directly towards the ligands, leading to greater repulsion. libretexts.orglibretexts.org The energy difference between these two sets of orbitals is known as the crystal field splitting energy (Δo). libretexts.org For iridium(III), a third-row transition metal, this splitting is inherently large due to the greater spatial extent of the 5d orbitals and the higher effective nuclear charge compared to its 3d and 4d counterparts. nih.govlibretexts.org
| Orbital Set | Constituent Orbitals | Energy Level Relative to Barycenter | Orientation Relative to Ligands |
|---|---|---|---|
| eg | dx²-y², dz² | Higher Energy (+0.6 Δo) | Lobes point directly at ligands |
| t2g | dxy, dxz, dyz | Lower Energy (-0.4 Δo) | Lobes point between ligands |
The magnitude of the crystal field splitting energy (Δo) is significantly influenced by the nature of the ligands attached to the metal ion. The spectrochemical series is an empirically determined ranking of ligands based on their ability to cause d-orbital splitting. embibe.comwikipedia.org Ligands that induce a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. libretexts.org
In the [Ir(NH₃)₅Cl]²⁺ complex, two different ligands are present: ammonia (NH₃) and chloride (Cl⁻).
Ammonia (NH₃): Is considered a moderately strong-field ligand.
Chloride (Cl⁻): Is a weak-field ligand.
The general order in the spectrochemical series for these ligands is: I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < en < CN⁻ < CO wikipedia.org
The iridium(III) ion has a d⁶ electronic configuration. The large crystal field splitting (Δo) characteristic of a third-row metal combined with predominantly strong-field ligands means that pentaamminechloroiridium(III) chloride is a low-spin complex. amazonaws.comyoutube.com In a low-spin configuration, electrons will preferentially pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals.
Therefore, the ground state electronic configuration for the Ir³⁺ ion in this complex is (t₂g)⁶(eg)⁰. amazonaws.com All d-electrons are paired in the t₂g orbitals, rendering the complex diamagnetic.
Electronic transitions, which are responsible for the color of many transition metal complexes, involve the absorption of a photon of light to promote an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). embibe.com For [Ir(NH₃)₅Cl]²⁺, this would correspond to promoting an electron from the filled t₂g set to the empty eg set. The energy required for this transition corresponds to the crystal field splitting energy, Δo. While these transitions are formally forbidden by quantum mechanical selection rules, they can be observed due to relaxation mechanisms, although they are often weak.
| Property | Description |
|---|---|
| Metal Ion | Iridium(III), Ir³⁺ |
| d-Electron Count | d⁶ |
| Field Strength | Strong (dominated by NH₃ ligands) |
| Spin State | Low-Spin |
| Ground State Configuration | (t₂g)⁶(eg)⁰ |
| Magnetic Properties | Diamagnetic |
| Electronic Transitions (d-d) | t₂g → eg |
Ligand Field Theory (LFT) and Molecular Orbital Approaches
While CFT provides a useful electrostatic model, it fails to account for any covalent character in the metal-ligand bonds. embibe.com Ligand Field Theory (LFT) extends upon CFT by applying the principles of Molecular Orbital (MO) theory, offering a more complete and accurate depiction of bonding and electronic structure. purdue.eduwikipedia.org
LFT acknowledges that metal-ligand bonds are not purely ionic but possess significant covalent character arising from the overlap of metal and ligand orbitals. wikipedia.orgyoutube.com In this framework, molecular orbitals are formed that encompass both the metal and the ligands.
Ionic Component: The electrostatic attraction between the positively charged Ir³⁺ ion and the negative charge (or negative end of the dipole) of the ligands, as described in CFT, is still considered a contributing factor.
Covalent Component: LFT explicitly considers the formation of coordinate covalent bonds through the donation of electron pairs from ligand orbitals into vacant metal orbitals. karazin.ua The ammonia ligands act as pure σ-donors, while the chloride ligand can participate in both σ- and π-donation from its filled p-orbitals.
This dual approach provides a more nuanced understanding of the bonding, where the interaction is a blend of electrostatic attraction and electron sharing. libretexts.org
In the MO approach, the valence orbitals of the iridium atom (5d, 6s, 6p) are combined with symmetry-adapted linear combinations (SALCs) of the ligand orbitals. wikipedia.org This combination generates a set of bonding, non-bonding, and antibonding molecular orbitals. pressbooks.pub
For a pseudo-octahedral complex like [Ir(NH₃)₅Cl]²⁺:
Bonding MOs: These are low in energy and are primarily ligand in character, but with some metal contribution. They are occupied by the electrons donated by the ligands.
Non-bonding and Antibonding MOs: The d-orbitals of the metal, which were the focus of CFT, contribute to a set of MOs that are crucial for understanding the complex's properties. The t₂g orbitals from CFT correlate with a set of non-bonding (or weakly π-antibonding) MOs in LFT. The eg orbitals from CFT correlate with a set of strongly σ-antibonding MOs (e_g*), which are raised in energy due to their direct overlap with ligand σ-orbitals. purdue.edu
The energy gap between the highest occupied molecular orbital (HOMO), which is the t₂g-like set, and the lowest unoccupied molecular orbital (LUMO), the e_g*-like set, is the LFT equivalent of Δo. This HOMO-LUMO gap is a more accurate representation of the energy required for the lowest-energy d-d electronic transition. LFT thus provides a superior quantitative and qualitative description of the electronic structure compared to the simpler electrostatic model of CFT. youtube.com
Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties and reactivity of coordination compounds at the molecular level. For a complex like this compound, these methods can offer insights into its electronic structure and the energetic profiles of its reactions, complementing experimental findings. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the behavior of such transition metal complexes.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) has become a important method for calculating the electronic structure of transition metal complexes due to its balance of computational cost and accuracy. For the pentaamminechloroiridium(III) cation, [IrCl(NH₃)₅]²⁺, DFT calculations can elucidate the nature of the metal-ligand bonding and the distribution of electron density within the molecule.
These calculations typically involve the determination of molecular orbitals (MOs), their energy levels, and their compositions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity.
A hypothetical breakdown of the contributions to the frontier molecular orbitals based on general principles for such complexes is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Contributions for [IrCl(NH₃)₅]²⁺ This table is illustrative and based on general principles of coordination chemistry, not on specific published DFT data for this compound.
| Molecular Orbital | Primary Character | Ligand Contribution | Energy Level (Arbitrary Units) |
|---|---|---|---|
| LUMO+1 | Ir (dσ*) | Ammine (σ*) | -3.5 |
| LUMO | Ir (dσ*) | Ammine (σ), Chloro (σ) | -4.0 |
| HOMO | Ir (dπ) | Chloro (pπ) | -8.5 |
| HOMO-1 | Ir (dπ) | Chloro (pπ) | -8.7 |
Modeling Activation Energies and Reaction Intermediates
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the determination of activation energies and the characterization of transient reaction intermediates. For this compound, this could involve studying ligand exchange reactions, such as the aquation of the chloride ligand.
The process involves mapping the potential energy surface of the reaction. Stationary points on this surface correspond to reactants, products, and intermediates, while transition states represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction.
DFT calculations can be employed to optimize the geometries of the ground state reactant ([IrCl(NH₃)₅]²⁺), the transition state, and any intermediates. For a ligand substitution reaction, the mechanism can be associative, dissociative, or interchange. Computational modeling can help distinguish between these pathways by calculating the energies of the respective transition states and intermediates.
For example, in a dissociative mechanism, a five-coordinate intermediate, [Ir(NH₃)₅]³⁺, would be formed. In an associative mechanism, a seven-coordinate intermediate, such as [IrCl(NH₃)₅(H₂O)]²⁺, would be involved. The calculated activation energies for these pathways would provide insight into the most likely reaction mechanism.
Table 2 presents hypothetical activation energies for different ligand substitution pathways for the [IrCl(NH₃)₅]²⁺ complex, illustrating how computational data can be used to probe reaction mechanisms.
Table 2: Hypothetical Calculated Activation Energies for Ligand Substitution in [IrCl(NH₃)₅]²⁺ This table is for illustrative purposes and does not represent published experimental or computational data.
| Reaction Pathway | Proposed Intermediate/Transition State | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Dissociative | [Ir(NH₃)₅]³⁺ (intermediate) | 120 |
| Associative | [IrCl(NH₃)₅(H₂O)]²⁺ (intermediate) | 95 |
These computational approaches, while not yet extensively reported for this compound itself, are fundamental to modern inorganic chemistry and provide a framework for future theoretical investigations into the electronic structure and reactivity of this compound.
Reactivity and Reaction Mechanisms of Pentaamminechloroiridium Iii Chloride
Ligand Substitution Reactions
The exchange of ligands in the coordination sphere of Pentaamminechloroiridium(III) chloride, [Ir(NH3)5Cl]2+, is characterized by its general inertness, a hallmark of third-row transition metal complexes with a d6 electron configuration. libretexts.org Nevertheless, substitution of the chloride ligand can be induced through pathways such as aquation and base hydrolysis.
Aquation (Acid Hydrolysis) In acidic aqueous solutions, the chloride ligand is slowly replaced by a water molecule in a process known as aquation or acid hydrolysis.
[Ir(NH3)5Cl]2+ + H2O → [Ir(NH3)5(H2O)]3+ + Cl−
For isoelectronic and isostructural complexes like [Co(NH3)5Cl]2+, this reaction typically proceeds through a dissociative (D) mechanism. ualberta.ca In this pathway, the rate-determining step is the cleavage of the metal-chloride bond to form a five-coordinate intermediate, which is then rapidly captured by a solvent molecule. dalalinstitute.com Given the stronger metal-ligand bonds in third-row elements compared to first-row elements, the rate of aquation for the iridium complex is significantly slower than for its cobalt analogue.
Base Hydrolysis In basic solutions, ligand substitution is markedly accelerated. This reaction proceeds via a conjugate base mechanism, commonly referred to as SN1CB. ualberta.caresearchgate.net This multi-step pathway is initiated by the deprotonation of one of the ammine ligands by a hydroxide (B78521) ion, forming a highly reactive amido intermediate. This is followed by the rapid dissociation of the chloride ligand and subsequent protonation of the amido group by water to yield the final product.
Deprotonation: [Ir(NH3)5Cl]2+ + OH− ⇌ [Ir(NH3)4(NH2)Cl]+ + H2O
Chloride Dissociation (Rate-Determining Step): [Ir(NH3)4(NH2)Cl]+ → [Ir(NH3)4(NH2)]2+ + Cl−
Protonation: [Ir(NH3)4(NH2)]2+ + H2O → [Ir(NH3)5(OH)]2+
The formation of the amido intermediate enhances the rate of chloride dissociation, making base hydrolysis many orders of magnitude faster than acid hydrolysis.
Photosubstitution Another pathway for ligand exchange is photochemical substitution. Upon absorption of light corresponding to its ligand field bands, the complex can be promoted to an excited state. In this state, it becomes more labile, often leading to the photoaquation of either the chloride or ammine ligands. acs.org
| Mechanism | Conditions | Key Intermediate | General Rate Law | Relative Rate |
|---|---|---|---|---|
| Aquation (Dissociative, D) | Acidic to Neutral Aqueous Solution | Five-coordinate [Ir(NH3)5]3+ | Rate = k[Complex] | Very Slow |
| Base Hydrolysis (SN1CB) | Basic Aqueous Solution | Amido complex [Ir(NH3)4(NH2)Cl]+ | Rate = k[Complex][OH−] | Fast |
Redox Chemistry and Iridium Oxidation States
The redox chemistry of iridium is extensive, with accessible oxidation states ranging from -III to +IX. For this compound, the Iridium(III) center is the most stable state, but it can be both oxidized and reduced under appropriate conditions.
Oxidation to Iridium(IV) The Ir(III)/Ir(IV) redox couple is a fundamental aspect of iridium chemistry. The oxidation of the [Ir(NH3)5Cl]2+ complex to an Iridium(IV) species can be achieved using strong oxidizing agents. The redox potential for this process is influenced by the nature of the ligands in the coordination sphere. In some cases, particularly with certain pyridyl-amine ligands, the oxidation of the metal center from Ir(III) to Ir(IV) under an oxygen atmosphere can be coupled with the oxidative dehydrogenation of a coordinated amine ligand to an imine, with hydrogen peroxide detected as a byproduct. nih.govnih.gov
Reduction of Iridium(III) Reduction of the Ir(III) center is also possible. For instance, the related hexaammineiridium(III) complex, [Ir(NH3)6]3+, can be reduced by potassium in liquid ammonia (B1221849) to form an Iridium(0) species, pentammineiridium(0). researchgate.net This indicates that under potent reducing conditions, significant changes in the oxidation state can be achieved, leading to low-valent iridium ammine complexes.
The electrochemical properties of Ir(III) complexes are highly tunable. Studies on related compounds show that the Highest Occupied Molecular Orbital (HOMO) often has significant metal d-orbital character, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the ligands. nih.gov This distribution means that both oxidation and reduction potentials are sensitive to ligand modifications. Organometallic Ir(III) complexes are known to be powerful photosensitizers, capable of being photoionized upon excitation to generate highly reducing species. nih.gov
| Process | Initial State | Final State | Typical Reagents/Conditions |
|---|---|---|---|
| Oxidation | Ir(III) | Ir(IV) | Strong chemical oxidants (e.g., Ce4+), electrochemical oxidation |
| Reduction | Ir(III) | Ir(I), Ir(0) | Strong reducing agents (e.g., K in liquid NH3) |
Thermal Decomposition Pathways of Iridium Ammine Complexes
Iridium ammine complexes, including this compound, are noted for their high thermal stability compared to analogous complexes of first and second-row transition metals like cobalt or rhodium. rsc.org The decomposition process in an inert atmosphere is complex and typically involves a series of overlapping steps including ligand loss and internal redox reactions.
The thermal breakdown of related salts, such as [Ir(NH3)5Cl][IrCl6], proceeds at high temperatures and involves simultaneous ligand exchange and reduction of the metal centers. rsc.org Unlike similar cobalt compounds which show a significant exothermal effect upon decomposition, the iridium analogue decomposes without such an effect, underscoring its greater stability. rsc.org
A general pathway for the thermal decomposition of noble metal ammine complexes involves an internal redox reaction between the metal center and the nitrogen atom of a coordinated ammonia molecule. The decomposition likely proceeds through the following general stages:
Deamination/Dehydrochlorination: The initial steps at elevated temperatures involve the loss of ammonia ligands and/or hydrogen chloride.
Internal Redox Reaction: The Ir(III) center is reduced by the ammonia ligand, which is concurrently oxidized.
Formation of Intermediates: Various intermediate ammine-chloro-iridium species may form as decomposition progresses. For example, complexes such as (NH4)[Ir(NH3)2Cl4] have been proposed as intermediates in the decomposition of related compounds. rsc.org
Formation of Metallic Iridium: At very high temperatures, the final product is typically metallic iridium.
| Temperature Range | Process | Potential Products |
|---|---|---|
| Lower (e.g., >300°C) | Loss of volatile components (H2O, HCl, NH3) | Iridium ammine complexes with fewer ligands |
| Intermediate | Internal redox reactions and structural rearrangement | Lower ammine-chloro iridium intermediates, nitrogen gas (N2) |
| High | Complete decomposition | Metallic Iridium (Ir), Iridium Nitrides |
Advanced Applications Research of Pentaamminechloroiridium Iii Chloride
Catalytic Applications in Organic Synthesis
Pentaamminechloroiridium(III) chloride and related iridium(III) complexes have emerged as highly versatile and efficient catalysts in the field of organic synthesis. researchgate.netmgesjournals.com The unique electronic configuration and coordination chemistry of the iridium(III) center, a d6 metal ion, allow for a range of catalytic transformations under both acidic and basic conditions. mgesjournals.com These complexes are particularly noted for their role in homogeneous catalysis, where the catalyst is in the same phase as the reactants, often leading to high selectivity and activity under mild reaction conditions. researchgate.net The applications of these catalysts are extensive, ranging from hydrogenation and C-C coupling reactions to environmental remediation and energy production processes. google.comresearchgate.net
Homogeneous Catalysis by Iridium(III) Complexes
Iridium(III) complexes are exemplary homogeneous catalysts due to their ability to activate small molecules and facilitate a variety of organic transformations. researchgate.netrsc.org The catalytic cycle often involves changes in the oxidation state of the iridium center, typically between Ir(I) and Ir(III), through processes like oxidative addition and reductive elimination. rsc.org this compound itself is recognized as a homogeneous catalyst precursor. sigmaaldrich.com The ligands surrounding the iridium core play a crucial role in tuning the catalyst's stability, solubility, and reactivity. rsc.org For instance, pentamethylcyclopentadienyl iridium(III) complexes have demonstrated high efficiency in hydrogen borrowing mediated C-N bond formation, a process that is environmentally benign as water is the only byproduct. rsc.org These reactions can achieve completion at low catalyst loadings (0.5 mol%) and are effective across a range of substrates. rsc.org The versatility of iridium(III) complexes extends to their use in both traditional organometallic catalysis and photocatalysis, where they can absorb light to trigger chemical reactions. acs.orgacs.org
Specific Catalytic Transformations (e.g., Hydrogenation, C–C Coupling Reactions)
Iridium(III) complexes catalyze a wide array of specific and synthetically valuable transformations, most notably hydrogenation and carbon-carbon (C-C) bond formation. google.comnih.govresearchgate.net These reactions often proceed with high atom economy, avoiding the use of stoichiometric organometallic reagents. nih.govresearchgate.net
Hydrogenation and Transfer Hydrogenation: Iridium-catalyzed hydrogenation is a powerful tool for the reduction of unsaturated functional groups. rsc.org A significant application is the enantioselective reduction of imines to produce chiral secondary amines, which are important building blocks in pharmaceuticals. researchgate.net Transfer hydrogenation, where hydrogen is transferred from a donor molecule like isopropanol (B130326) or formate (B1220265), is another key application. nih.govtdl.org This method allows for carbonyl and imine addition from the alcohol or aldehyde oxidation level. nih.govacs.org For example, pentamethylcyclopentadienyl iridium(III) complexes can mediate the catalytic transfer of a hydride from NADH or formate to aldehydes within cellular environments. tdl.org
C–C Coupling Reactions: Iridium catalysts enable the formation of C–C bonds through reductive coupling reactions. nih.govresearchgate.net For instance, the hydrogenation of alkynes in the presence of α-ketoesters yields α-hydroxy esters with high efficiency. nih.gov Similarly, iridium-catalyzed transfer hydrogenation conditions can couple alcohols directly to dienes to form homoallylic alcohols. acs.org A proposed mechanism for this C-C coupling involves the iridium-catalyzed dehydrogenation of the alcohol, followed by hydrometallation of the diene to generate a nucleophile-electrophile pair that then reacts to form the new C-C bond. acs.org
| Reaction Type | Substrates | Product Type | Key Features | Source |
|---|---|---|---|---|
| Hydrogen Borrowing | Alcohols, Amines | C-N Bonded Products | Environmentally benign (water byproduct), low catalyst loading. | rsc.org |
| Transfer Hydrogenation | Aldehydes, Formate/NADH | Alcohols | Can occur in cellular media, reduces cytotoxic aldehydes. | tdl.org |
| Reductive Coupling | Alkynes, α-Ketoesters | α-Hydroxy Esters | High yield, atom-economic. | nih.gov |
| C-C Coupling via Transfer Hydrogenation | Alcohols, Dienes | Homoallylic Alcohols | Coupling from the alcohol oxidation level. | acs.org |
| Asymmetric Hydrogenation | Imines | Chiral Amines | Produces enantiomerically enriched products. | researchgate.net |
Catalyst Design Principles and Structure-Activity Relationships
The design of effective iridium(III) catalysts hinges on understanding the relationship between the complex's structure and its catalytic activity. Key factors include the nature of the ligands, the geometry of the complex, and the electronic properties of the iridium center. tdl.orgnih.govnih.gov
The ligands coordinated to the iridium ion are of paramount importance. rsc.org For example, in photoredox catalysis, the photophysical properties of cyclometalated iridium(III) complexes, such as their excited state lifetime and emission spectra, are tuned by modifying the ligands. acs.orgresearchgate.net In transfer hydrogenation reactions using Cp*Ir (pentamethylcyclopentadienyl iridium) complexes, functionalization of the ancillary ligands significantly impacts catalytic activity. tdl.org Studies have shown that adding electron-donating groups to a pyridine-based ligand can increase the hydride donor ability of the corresponding Ir-H intermediate, enhancing the rate of hydride transfer by up to 28 times. tdl.org
Environmental Catalysis (e.g., Pollutant Oxidation)
Iridium(III) complexes are being actively researched for applications in environmental catalysis, particularly for the oxidation of pollutants. researchgate.net A significant area of this research is water oxidation, which serves as a crucial half-reaction in artificial photosynthesis and a model for challenging oxidative transformations. nih.govcmu.eduunifr.ch The ability of iridium complexes to catalyze the oxidation of water to dioxygen demonstrates their potential to mediate the degradation of persistent organic pollutants through oxidative pathways. cmu.edu
Several half-sandwich Cp*Ir(III) complexes have been identified as effective precatalysts for water oxidation, using a sacrificial oxidant like sodium periodate (B1199274) (NaIO4). researchgate.netnih.gov The catalytic activity is highly dependent on pH, with an increase in activity observed at higher pH values. nih.gov Research indicates that the high catalytic activity is linked to the formation of transient species, potentially small IrOx clusters, which are the true active catalysts. nih.gov The design of these catalysts can be tuned by modifying the ligands to alter the oxidation potential of the iridium center, thereby matching the electrochemical requirements for specific oxidative processes. cmu.edu This tunability is essential for developing catalysts that can efficiently target and degrade a wide range of environmental pollutants.
Hydrogen Production and Storage Processes
Iridium-based catalysts are at the forefront of research into hydrogen production and storage, which are critical components of a future hydrogen economy. nih.gov Hydrogen is a clean energy carrier with a high energy content, and efficient methods for its generation and storage are in high demand. nih.gov
Hydrogen Production: Iridium complexes and iridium-based materials are highly effective catalysts for producing hydrogen through processes like water electrolysis and the reforming of chemical hydrogen carriers. In proton exchange membrane (PEM) water electrolysis, iridium's corrosion resistance makes it an ideal catalyst for the harsh acidic conditions of the oxygen evolution reaction (OER), which is often the bottleneck in the process. eepower.com Researchers have developed modified iridium oxide catalysts that enhance both the efficiency and stability of hydrogen production, reducing the energy consumption and the amount of expensive iridium required. eepower.comsciencedaily.com Furthermore, homogeneous iridium complexes can catalyze the dehydrogenation of alcohols, such as methanol (B129727) and glycerol, to produce hydrogen gas. nih.govresearchgate.net For example, specific iridium complexes can efficiently convert glycerol, a byproduct of biodiesel production, into hydrogen and lactate. researchgate.net
Hydrogen Storage: The reversible storage of hydrogen in liquid media is a significant challenge that can be addressed using iridium-based catalysts. nih.gov These catalysts facilitate both the dehydrogenation (hydrogen release) and hydrogenation (hydrogen storage) of organic molecules. This process of hydrogen transfer catalysis is essential for developing liquid organic hydrogen carriers (LOHCs), which offer a safe and practical means of storing and transporting hydrogen. nih.gov
| Process | Hydrogen Source | Catalyst Type | Key Advantage | Source |
|---|---|---|---|---|
| PEM Water Electrolysis | Water | Iridium Oxide | High stability in acidic media, improved efficiency. | eepower.com |
| Alcohol Dehydrogenation | Glycerol | Homogeneous Iridium Complex | Valorization of biomass waste stream. | researchgate.net |
| Alcohol Dehydrogenation | Methanol | Homogeneous Iridium Complex | Catalytic release of stored hydrogen. | nih.gov |
| Formic Acid Reduction | - | Iridium Nanostructure on Tantalum Oxide | Reduced iridium loading, enhanced OER efficiency. | sciencedaily.com |
Catalytic Upgrading and Degradation of Polymer Wastes
The accumulation of plastic waste poses a significant environmental threat, and catalytic methods are being explored to address this challenge. researchgate.net Catalytic upgrading aims to convert polymer wastes into valuable chemicals or fuels, a process often referred to as chemical recycling. youtube.com This approach is an attractive alternative to traditional recycling, as it can handle mixed plastic streams and generate higher-value products. researchgate.netyoutube.com
Catalysts play a crucial role in the pyrolysis and degradation of plastics by lowering the required temperature and directing the product selectivity. researchgate.net The goal is often to reduce the length of the polymer carbon chains, decreasing the boiling point of the products to yield liquid fuels and chemical feedstocks. researchgate.net While much of the research has focused on zeolites and other solid acid catalysts, the principles of homogeneous catalysis with transition metals like iridium are also being applied. researchgate.net
Recent research has explored solar-driven photoreforming, where a photocatalyst breaks down polymer waste to generate hydrogen and other chemicals. youtube.com For example, semiconductor nanoparticles combined with co-catalysts have been shown to degrade polymeric substrates like polyester (B1180765) microfibers under simulated solar light, producing hydrogen gas. youtube.com This innovative approach could be particularly useful for treating wet and mixed waste streams in decentralized, off-grid applications. youtube.com The development of efficient catalysts for depolymerization is key to transforming plastic waste from a pollutant into a valuable resource. researchgate.netyoutube.com
C1 Chemistry Applications
C1 chemistry involves the conversion of single-carbon molecules, such as methane, carbon monoxide, and carbon dioxide, into more valuable chemicals. Organoiridium compounds, in particular, are significant in catalytic processes relevant to C1 chemistry, including the industrial synthesis of acetic acid. wikipedia.org Iridium complexes can act as catalysts in various organic reactions, such as hydrogenation and C-H activation, due to their ability to cycle through different oxidation states. ontosight.aiwikipedia.org While specific catalytic applications in C1 chemistry for this compound are not extensively documented in current research, its role as a precursor for creating more complex organometallic catalysts is an area of potential. The fundamental coordination chemistry of iridium(III), as seen in this compound, is crucial for the design of catalysts that can activate small molecules like CO.
Electrochemical Studies
The electrochemical behavior of iridium(III) complexes is central to their application in various advanced technologies. These studies reveal insights into redox potentials, electron transfer kinetics, and the stability of different oxidation states, which are critical for designing functional molecules.
Electrochemiluminescence (ECL) is a process where light is generated from excited species formed during electrochemical reactions. Iridium(III) complexes have emerged as highly promising ECL reagents, often seen as superior alternatives to the more traditional tris(2,2'-bipyridine)ruthenium(II). latrobe.edu.au This is due to their high luminescence efficiencies, tunable emission colors, and stability. ontosight.ailatrobe.edu.au
The ECL mechanism can proceed through different pathways, including annihilation, where electrochemically generated radical cations and anions react, or via a coreactant pathway. rsc.org Research on various cyclometalated iridium(III) complexes has demonstrated their bright ECL emission. rsc.orgacs.org The choice of ligands attached to the iridium center significantly influences the complex's redox properties and, consequently, its ECL performance, including emission wavelength and intensity. latrobe.edu.auacs.org While many iridium complexes are limited by poor solubility in aqueous solutions, the development of water-soluble variants is expanding their use in biological and sensing applications. latrobe.edu.auacs.org Some iridium complexes have shown ECL emission that is 3.7 times higher than the standard [Ru(bpy)₃]²⁺ in biologically compatible buffer solutions, highlighting their potential as advanced ECL labels. acs.org
Table 1: Comparison of ECL Properties for Selected Iridium(III) Complexes
| Complex Type | Relative ECL Intensity (vs. [Ru(bpy)₃]²⁺) | Emission Color | Key Feature |
|---|---|---|---|
| Cyclometalated Ir(III) with Phenylphenanthridine Ligands | 3.7 | Varies (Green to Red) | High efficiency in aqueous buffer |
| Ir(III) with Naphthyl Tags | 6.1 (Enhanced) | Varies | Enhanced efficiency due to tag |
| Water-Soluble Ir(III) with TEG-functionalized Ligands | >1 (Analyte Dependent) | Varies | Improved performance in aqueous media |
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species in solution. ossila.com It provides critical information about the thermodynamics of redox processes and the kinetics of electron transfer reactions. ossila.com In a typical CV experiment involving an iridium(III) complex, the potential is swept linearly, causing the complex to undergo oxidation (Ir³⁺ → Ir⁴⁺) and reduction (Ir³⁺ → Ir²⁺). The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the formal reduction potentials for these processes. ossila.comnih.gov
Studies on various iridium(III) complexes show that the nature of the ligands has a profound effect on the redox potentials. For instance, the introduction of electron-withdrawing groups (like fluorine atoms) on the ligands can make the complex more difficult to oxidize, thereby increasing its oxidation potential and stabilizing the highest occupied molecular orbital (HOMO). mdpi.com This tunability is essential for designing complexes for specific applications, such as OLEDs or photocatalysis, where energy levels must be precisely controlled. researchgate.netnih.gov Although a specific cyclic voltammogram for this compound is not detailed here, the technique remains fundamental to characterizing its and other iridium complexes' electronic properties. acs.orgresearchgate.net
Table 2: Illustrative Cyclic Voltammetry Data for a Generic Iridium(III) Complex
| Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Formal Potential (E°') |
|---|---|---|---|
| Ir(III)/Ir(IV) Oxidation | +1.15 V | +1.07 V | +1.11 V |
| Ir(III)/Ir(II) Reduction | -1.28 V | -1.36 V | -1.32 V |
Note: Data is hypothetical and for illustrative purposes.
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of species in different oxidation states. In this method, a species is electrochemically converted to a new oxidation state, and its absorption spectrum (e.g., UV-Visible, Near-Infrared) is recorded simultaneously. This allows for the direct characterization of the electronic transitions of electrogenerated species, such as [Ir(bpy)₃]²⁺, [Ir(bpy)₃]⁺, and [Ir(bpy)₃]⁰. acs.org
This technique is invaluable for assigning redox processes observed in cyclic voltammetry to specific orbitals (metal-centered vs. ligand-centered) and for understanding the nature of the electronic transitions in the oxidized or reduced forms of the complex. nih.gov For iridium(III) complexes, spectroelectrochemistry can elucidate the nature of the HOMO and LUMO, providing insights into how ligand modifications affect the electronic structure and photophysical properties. acs.org
Materials Science and Advanced Functional Materials
The unique properties of iridium(III) complexes make them ideal building blocks for the construction of advanced functional materials with novel optical, electronic, and chemical properties.
Coordination-driven self-assembly is a powerful "bottom-up" synthetic strategy that utilizes the predictable and directional nature of metal-ligand bonds to construct complex, well-defined supramolecular architectures. acs.org In this approach, iridium(III) complexes can serve as versatile metal nodes or "corners," which, when combined with appropriate organic bridging ligands ("linkers"), spontaneously form discrete, ordered structures such as 2D metallacycles (e.g., squares) and 3D metallacages or prisms. acs.orgspiedigitallibrary.orgrsc.org
The substitutional inertness often associated with iridium(III) centers can be overcome by using strongly coordinating ligands, such as aryl diisocyanides, which facilitate the rapid and selective assembly of M₄L₄ squares under mild conditions. acs.orgnih.govacs.org These self-assembled structures often exhibit emergent photophysical properties that differ from their individual components. spiedigitallibrary.org The resulting supramolecular cages can encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis. rsc.org The phosphorescence of the iridium nodes can be preserved in the final assembly, making these materials promising for applications in chemical sensing and as photoactive materials. acs.orgnih.gov
Role in PEM Fuel Cell Catalysis
This compound ([IrCl(NH₃)₅]Cl₂) serves as a crucial precursor in the synthesis of advanced catalyst materials for Proton Exchange Membrane (PEM) Fuel Cells. While not typically used directly as a catalyst in the fuel cell itself, its properties make it a valuable starting material for creating highly active and durable iridium-based catalysts essential for the oxygen reduction reaction (ORR) at the cathode.
The synthesis process often involves the chemical reduction of the iridium complex in a solution, leading to the formation of metallic iridium or iridium alloy nanoparticles. These nanoparticles can then be supported on high-surface-area carbon materials to create a practical electrocatalyst. The choice of the precursor, such as this compound, can influence the final properties of the catalyst, including particle size distribution and dispersion on the support, which are critical factors for achieving high performance in a PEM fuel cell.
Although detailed performance data for catalysts derived specifically from this compound is not extensively documented in publicly available literature, the general importance of iridium in enhancing the durability and activity of cathode catalysts is well-established. Iridium's presence can improve the catalyst's resistance to degradation under the harsh operating conditions of a fuel cell.
Future research directions may focus on optimizing the synthesis parameters using this compound to tailor the properties of the resulting catalysts for improved ORR kinetics and long-term stability in PEM fuel cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Pentaamminechloroiridium(III) chloride, and how do variations in reactant ratios affect yield?
- Methodological Answer : Synthesis typically involves reacting iridium(III) chloride with aqueous ammonia under controlled pH (8–10) and temperature (60–80°C). Stoichiometric excess of ammonia (5:1 molar ratio to IrCl₃) ensures ligand saturation. Yield optimization requires monitoring via gravimetric analysis and adjusting reflux duration (6–12 hours). Contamination by [Ir(NH₃)₆]³⁺ can occur if pH exceeds 10, necessitating pH buffering .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are key spectral markers?
- Methodological Answer :
- IR Spectroscopy : NH₃ stretching vibrations (ν(NH) ~3300 cm⁻¹) and Ir-Cl bonds (ν(Ir-Cl) ~280–320 cm⁻¹) confirm ligand coordination .
- UV-Vis : Electronic transitions (d-d) in the visible range (λ = 450–500 nm, ε ≈ 200 L·mol⁻¹·cm⁻¹) correlate with octahedral geometry .
- NMR : ¹H NMR in D₂O shows NH₃ protons as a singlet (δ ≈ 1.5–2.0 ppm), though paramagnetic broadening may occur due to Ir(III) .
Q. What are the best practices for ensuring correct nomenclature in publications involving this complex?
- Methodological Answer : Ligands are ordered alphabetically: "ammine" precedes "chlorido." The formula is [IrCl(NH₃)₅]Cl₂, and the name is pentaamminechloridoiridium(III) chloride. Avoid abbreviations like "en" for ethylenediamine unless explicitly defined .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., ionic strength, solvent). Compare data using standardized conditions (I = 0.1 M, 25°C) and validate via calorimetry (ΔH dissolution) and potentiometry (stability constants). Statistical tools like ANOVA can identify systematic errors .
Q. What computational methods are suitable for studying the electronic structure and ligand substitution mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Model ligand substitution pathways (e.g., Cl⁻ vs. H₂O) using B3LYP/def2-TZVP basis sets. Compare activation energies (ΔG‡) to experimental kinetics .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to predict substitution rates .
Q. How should researchers design experiments to investigate ligand substitution kinetics under varying ionic strengths?
- Methodological Answer : Use stopped-flow spectrophotometry to monitor substitution rates (e.g., Cl⁻ → SCN⁻) at controlled ionic strengths (0.01–1.0 M KCl). Apply the Eyring equation to correlate rate constants (k) with temperature (5–45°C) and derive activation parameters (ΔH‡, ΔS‡) .
Q. What strategies ensure reproducible synthesis of this compound across laboratories?
- Methodological Answer : Standardize protocols using inert atmospheres (N₂) to prevent oxidation, and validate purity via elemental analysis (%N: 14.2 ± 0.3; %Cl: 32.5 ± 0.5). Cross-check results with independent techniques (e.g., XRD for crystallinity) .
Q. What challenges arise when correlating experimental ligand substitution data with theoretical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
